molecular formula C10H10O4 B1605099 2-Acetoxy-3-methoxybenzaldehyde CAS No. 7150-01-8

2-Acetoxy-3-methoxybenzaldehyde

Cat. No.: B1605099
CAS No.: 7150-01-8
M. Wt: 194.18 g/mol
InChI Key: XRERBLZFZMBKRU-UHFFFAOYSA-N
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Description

2-Acetoxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7150-01-8

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(2-formyl-6-methoxyphenyl) acetate

InChI

InChI=1S/C10H10O4/c1-7(12)14-10-8(6-11)4-3-5-9(10)13-2/h3-6H,1-2H3

InChI Key

XRERBLZFZMBKRU-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=CC=C1OC)C=O

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)C=O

7150-01-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic anhydride (45.9 g, 0.45 mol) was added to a suspension of 3-methoxysalicylaldehyde (45.6 g, 0.3 mol) and K2CO3 (42.0 g, 0.6 mol) in CH2Cl2 (450 L) at rt. The reaction mixture was stirred at rt overnight then filtered, evaporated and the residue was recrystallised from cyclohexane to give 42 (42.0 g, 74%) as colourless needles:
Quantity
45.9 g
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reactant
Reaction Step One
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45.6 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
450 L
Type
solvent
Reaction Step One
Name
Yield
74%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of o-vanillin (10.1 g) and a catalytic quantity (0.8 g) of dimethylaminopyridine in N-diisopropylethyl amine (23 mL) at 0° C. was added acetic anhydride (8 mL). The solution was stirred overnight, poured into 2N hydrochloric acid (100 mL), extracted with dichloromethane and the solvent removed in vacuo to afford a yellow solid. Recrystallization from ethanol yielded yellow crystals (10.9 g, 85%): m.p. 75.4-76.2° C., lit17 m.p. 76° C.; EIMS m/z 194 (M+), 152, 106, 43.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-diisopropylethyl amine
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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